Azida de Sodio-15N3

Descripción general

Descripción

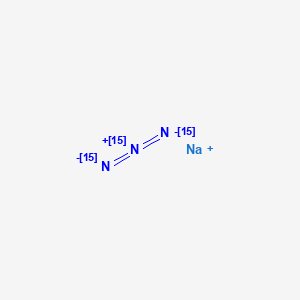

Sodium Azide-15N3 is an isotopically labeled analogue of sodium azide . It is a unique linear species containing three nitrogen atoms and is used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) .

Synthesis Analysis

The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, was prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite . Then, (15N)-azide-tagged molecules were synthesized in 3-5 steps readily from commercially available reagents .Molecular Structure Analysis

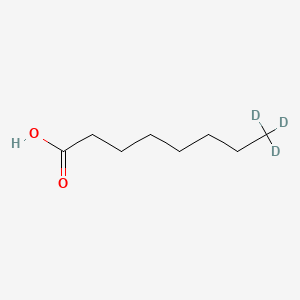

Azide moieties are unique linear species containing three nitrogen atoms . The molecular formula of Sodium Azide-15N3 is N3Na .Chemical Reactions Analysis

Sodium Azide-15N3 exhibits long-lasting hyperpolarization lifetimes up to 9.8 min at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes (15N)3-azide as a powerful spin storage for hyperpolarization .Physical and Chemical Properties Analysis

Sodium Azide-15N3 is a colorless to white, odorless, crystalline solid . Its molecular weight is 67.99 .Aplicaciones Científicas De Investigación

Imagen por Resonancia Magnética Hiperpolarizada (HP-MRI)

La azida de sodio-15N3 se ha utilizado como etiqueta para desarrollar agentes hiperpolarizados de larga duración en HP-MRI . Las unidades azida, especies lineales únicas que contienen tres átomos de nitrógeno, representan una clase atractiva de etiquetas moleculares para esta técnica de imagen . Las moléculas que contienen azida 15N3 exhiben tiempos de vida de hiperpolarización duraderos de hasta 9,8 minutos a 1 T con niveles de polarización notablemente altos de hasta 11,6% en agua . Esto establece la azida 15N3 como un poderoso almacenamiento de espín para la hiperpolarización .

Etiquetado de Moléculas Biológicas

Una variedad de moléculas biológicamente importantes, incluida la colina, la glucosa, los aminoácidos y los derivados de fármacos, se han estudiado con azidas marcadas con 15N . Esto demuestra el gran potencial de las azidas marcadas con 15N como etiquetas hiperpolarizadas universales para aplicaciones de imagen por resonancia magnética nuclear .

Síntesis de Compuestos de Nitrógeno Acíclicos y Cíclicos

Los derivados de azida, incluida la this compound, se han utilizado en metodologías sintéticas que conducen a una amplia gama de compuestos de nitrógeno acíclicos y cíclicos . Esta vía química comenzó cerca del final del siglo XIX y ha llevado a la síntesis de varios derivados de azida orgánicos y al estudio de sus posibles aplicaciones .

Aplicaciones Médicas

Algunos productos de los métodos de derivatización de this compound han demostrado propiedades y aplicaciones significativas. Por ejemplo, la Zidovudina (AZT), un derivado de azida que muestra aplicación anti-SIDA, es un ejemplo . Otros derivados de azida están involucrados en la síntesis de Paclitaxel (Taxol), un fármaco anticancerígeno, y Oseltamivir (Tamiflu), un fármaco anti-influenza A/B <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Mecanismo De Acción

Target of Action

Sodium Azide-15N3 is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The azide moiety, a unique linear species containing three nitrogen atoms, is the primary target of Sodium Azide-15N3 . It is particularly useful in real-time in vivo detection of heteronuclei, allowing for the investigation of many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Mode of Action

Sodium Azide-15N3 interacts with its targets by inducing non-equilibrium polarization, which can enhance NMR signal by several orders of magnitude . This results in long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes Sodium Azide-15N3 as a powerful spin storage for hyperpolarization .

Biochemical Pathways

The azide anions of Sodium Azide-15N3 can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system . This process affects the biochemical pathways related to the synthesis of excitatory amino acids, leading to marked reductions in blood pressure and convulsions .

Pharmacokinetics

The pharmacokinetics of Sodium Azide-15N3 is primarily governed by the spin-lattice relaxation time (T1) of the nucleus within the molecules of interest . This presents challenges for developing effective HP-MRI agents for biomedical and clinical applications .

Result of Action

The result of Sodium Azide-15N3’s action is the generation of long-lasting hyperpolarization lifetimes, which are crucial for enhancing the sensitivity of MRI . This allows for the real-time in vivo detection of heteronuclei, enabling the investigation of many dynamic metabolic and physiological processes .

Action Environment

The action of Sodium Azide-15N3 is influenced by environmental factors such as temperature and magnetic field strength . For instance, the hyperpolarization lifetimes and polarization levels of Sodium Azide-15N3 are observed at 1 T , indicating that the magnetic field strength plays a significant role in its efficacy

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sodium Azide-15N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, making it a powerful spin storage for hyperpolarization . This property allows Sodium Azide-15N3 to be used as a universal hyperpolarized tag for nuclear magnetic resonance imaging applications .

Cellular Effects

The effects of Sodium Azide-15N3 on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, which can be used to investigate many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Molecular Mechanism

Sodium Azide-15N3 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes, thus establishing Sodium Azide-15N3 as a powerful spin storage for hyperpolarization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Azide-15N3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . Sodium Azide-15N3-containing molecules exhibit long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water .

Metabolic Pathways

Sodium Azide-15N3 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Transport and Distribution

Sodium Azide-15N3 is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation

Propiedades

IUPAC Name |

sodium;bis(15N)(azanidylidene)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPVTKHYLBLMZ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N-]=[15N+]=[15N-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858397 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.9900960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015486-10-8 | |

| Record name | Sodium (~15~N_3_)azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)